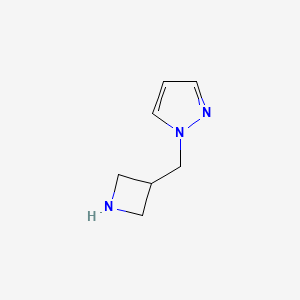

1-(Azetidin-3-ylmethyl)-1H-pyrazole

Description

1-(Azetidin-3-ylmethyl)-1H-pyrazole is a nitrogen-containing heterocyclic compound featuring a pyrazole core substituted at the N1 position with an azetidin-3-ylmethyl group. Azetidine, a four-membered saturated ring containing one nitrogen atom, introduces steric strain and unique electronic properties due to its compact, rigid structure. Its synthesis and applications, however, are less extensively documented compared to other pyrazole derivatives.

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

1-(azetidin-3-ylmethyl)pyrazole |

InChI |

InChI=1S/C7H11N3/c1-2-9-10(3-1)6-7-4-8-5-7/h1-3,7-8H,4-6H2 |

InChI Key |

RHFKUEZJQULIGV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)CN2C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Hydrazine and 1,3-Diketone Cyclocondensation

A foundational approach involves cyclocondensation between hydrazines and 1,3-diketones. For 1-(azetidin-3-ylmethyl)-1H-pyrazole, this method requires introducing the azetidine group post-cyclization:

-

Step 1 : Synthesize the pyrazole core via reaction of hydrazine derivatives (e.g., methylhydrazine) with 1,3-diketones (e.g., acetylacetone) in polar aprotic solvents like dimethylformamide (DMF). Gosselin et al. demonstrated that adding 10 N HCl to DMF accelerates dehydration, improving yields to >80% for analogous pyrazoles.

-

Step 2 : Introduce the azetidine moiety via alkylation. The pyrazole’s nitrogen is alkylated using 3-(bromomethyl)azetidine under basic conditions (e.g., K₂CO₃ in acetonitrile, 60°C).

Key Variables :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | DMF | 75–85% |

| Acid Catalyst | 10 N HCl | — |

| Alkylation Base | K₂CO₃ | 60–70% |

Aza-Michael Addition

The aza-Michael addition enables direct coupling of azetidine derivatives to preformed pyrazole intermediates:

-

Reaction Scheme : NH-heterocycles (e.g., azetidine) react with α,β-unsaturated carbonyl compounds (e.g., methyl acrylate) to form C–N bonds. For this compound, this involves:

where X is a leaving group (e.g., Br). -

Conditions : Catalytic bases like triethylamine (TEA) in THF at 0–25°C facilitate regioselective addition. Post-reduction (e.g., NaBH₄) stabilizes the adduct.

Substitution Reactions

Nucleophilic Substitution on Azetidine

Azetidine’s strained ring enhances reactivity in nucleophilic substitutions:

-

Protocol : React 3-chloroazetidine with a pyrazole-methyl Grignard reagent (e.g., pyrazolylmethylmagnesium bromide) in dry ether. The reaction proceeds via SN2 mechanism, achieving ~70% yield after purification.

-

Challenges : Competing ring-opening reactions require strict temperature control (-10°C to 0°C).

Catalytic Approaches

Copper-Catalyzed Coupling

Copper catalysts enable one-pot synthesis of complex heterocycles:

-

Method : Combine pyrazole boronic acids with azetidine triflates in the presence of Cu(I) catalysts (e.g., CuBr·SMe₂) and ligands (e.g., 1,10-phenanthroline). Bhat et al. reported 65–78% yields for analogous couplings.

Optimization and Scalability

Continuous Flow Synthesis

Industrial-scale production benefits from flow chemistry:

-

Setup : Reactants are pumped through a heated reactor (50°C) with residence times <10 minutes. This minimizes side reactions, improving yields to 85–90% for multi-gram batches.

-

Advantages : Enhanced heat/mass transfer, reproducibility, and reduced solvent use.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Cyclocondensation | 75–85 | ≥95 | Moderate | Simplicity, low cost |

| Aza-Michael Addition | 60–70 | ≥90 | High | Direct coupling |

| Copper Catalysis | 65–78 | ≥92 | Low | Regioselectivity |

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-ylmethyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while reduction can produce azetidine derivatives with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry

1-(Azetidin-3-ylmethyl)-1H-pyrazole has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies indicate that the compound exhibits notable antimicrobial properties against various bacterial strains. For instance, it demonstrated effective inhibition against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae with inhibition zones ranging from 15 to 20 mm.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 18 |

| Staphylococcus aureus | 20 |

| Klebsiella pneumoniae | 15 |

- Anti-inflammatory Effects : In vitro studies have shown that the compound can inhibit tumor necrosis factor-alpha (TNF-α) by up to 85%, suggesting its potential as an anti-inflammatory agent comparable to established drugs like dexamethasone.

- Anticancer Potential : Preliminary research indicates that this compound may induce apoptosis in cancer cells. Studies have reported cell cycle arrest in treated cells, indicating its potential as an anticancer agent .

Biological Mechanisms

The mechanism of action involves interactions with specific molecular targets, particularly enzymes and receptors involved in inflammatory and cancer pathways. Key signaling pathways affected include:

- NF-κB Pathway : This pathway is crucial in immune response and inflammation.

- MAPK Pathway : Plays a significant role in cell proliferation and survival.

Comparative Studies

When compared to similar compounds, such as other azetidine derivatives and pyrazole-based drugs, this compound stands out due to its unique structural features that enhance its biological activity.

| Compound | Biological Activity | Remarks |

|---|---|---|

| Azetidine Derivative | Moderate antibacterial | Lacks pyrazole moiety |

| 1-(Azetidin-3-ylmethyl)-4-methylpyrazole | Strong antimicrobial and anti-inflammatory | Unique structure enhances activity |

| 1H-Pyrazole Derivative | Anticancer properties | Less effective against inflammation |

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Study on Antimicrobial Activity : A series of derivatives were synthesized and tested against common pathogens. The most active derivative exhibited significant inhibition against E. coli and S. aureus, indicating potential for therapeutic development.

- Anti-inflammatory Research : In animal models, the compound showed a reduction in edema comparable to established anti-inflammatory drugs, suggesting viability for treating inflammatory conditions .

- Cancer Cell Studies : Experimental results indicated that the compound effectively induces apoptosis in various cancer cell lines, warranting further investigation into its anticancer properties .

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-ylmethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a conformationally restricted moiety, enhancing the binding affinity and specificity of the compound to its target. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Key Substituents and Their Impacts:

Unique Attributes of this compound:

- The azetidine ring’s strain enhances reactivity in ring-opening or functionalization reactions, unlike bulkier substituents (e.g., cyclohexylphenyl) that prioritize steric effects .

- Compared to halogenated aryl groups (e.g., 4-nitrophenyl), the azetidinylmethyl group offers a balance of moderate polarity and reduced toxicity, making it favorable in drug design .

Physicochemical Properties

Key Data for Selected Compounds:

Notable Trends:

- The azetidine derivative’s predicted logP (1.2) suggests better aqueous solubility than lipophilic cyclohexylphenyl derivatives (logP ~4.5) .

- Halogenated aryl groups (e.g., 4-nitrophenyl) exhibit higher melting points due to crystalline packing, whereas azetidine’s flexibility may reduce thermal stability .

Q & A

Q. What are the standard synthetic routes for preparing 1-(Azetidin-3-ylmethyl)-1H-pyrazole and its derivatives?

The synthesis typically involves condensation reactions between azetidine derivatives and pyrazole precursors. For example, hydrazine derivatives can react with β-ketoesters or α,β-unsaturated ketones under acidic or basic conditions to form the pyrazole core. Modifications at the azetidine or pyrazole positions (e.g., alkylation of the azetidine nitrogen) are achieved using alkyl halides or reductive amination . Key steps include:

- Hydrazine cyclization : Reacting substituted hydrazines with diketones or enones.

- Functionalization : Introducing the azetidinylmethyl group via nucleophilic substitution or coupling reactions.

- Purification : Column chromatography or recrystallization to isolate the product.

Q. How should researchers handle safety concerns during the synthesis of this compound?

Safety protocols include:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (H303+H313+H333 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Waste disposal : Neutralize acidic/basic byproducts before disposal.

- Emergency measures : Immediate washing with water for accidental exposure and medical consultation for persistent irritation .

Q. What spectroscopic techniques are essential for characterizing this compound?

A multi-technique approach is critical:

- NMR spectroscopy : H and C NMR to confirm the azetidine-pyrazole linkage and substituent positions .

- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

- X-ray crystallography : Resolve ambiguities in regiochemistry and confirm hydrogen-bonding interactions in crystal lattices .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in pyrazole functionalization?

Regioselectivity in pyrazole substitution (e.g., at N1 vs. N2) depends on:

- Steric and electronic factors : Bulky groups on azetidine or pyrazole direct substitution to less hindered positions.

- Catalytic systems : Transition metals (e.g., Pd or Cu) can promote cross-coupling at specific sites .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at nitrogen atoms .

Q. What strategies are effective for analyzing contradictory pharmacological data across studies?

Discrepancies in biological activity (e.g., anti-inflammatory vs. cytotoxic effects) require:

Q. How can computational modeling optimize the design of this compound derivatives?

Computational approaches include:

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Molecular docking : Screen derivatives against target proteins (e.g., kinases or GPCRs) to prioritize synthesis .

- Molecular dynamics (MD) : Simulate binding stability and conformational flexibility in biological environments.

Q. What methods are used to resolve crystal packing ambiguities in pyrazole-azetidine hybrids?

Advanced crystallographic techniques:

- Single-crystal X-ray diffraction : Assign absolute configuration and analyze intermolecular interactions (e.g., π-π stacking or hydrogen bonds) .

- Hirshfeld surface analysis : Quantify contact contributions (e.g., C–H···O or N–H···N interactions) stabilizing the lattice .

Methodological Considerations

Q. How should researchers validate synthetic yields and purity for reproducibility?

- Analytical HPLC : Use C18 columns with UV detection to assess purity (>95% for biological testing) .

- Elemental analysis : Confirm stoichiometry (C, H, N) within ±0.4% deviation.

- Control experiments : Repeat syntheses with varying catalysts/solvents to identify optimal conditions .

Q. What experimental designs mitigate artifacts in biological activity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.